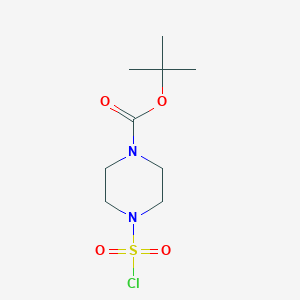

Tert-Butyl-4-(Chlorsulfonyl)piperazin-1-carboxylat

Übersicht

Beschreibung

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 162046-65-3 . It has a molecular weight of 284.76 and its IUPAC name is tert-butyl 4-(chlorosulfonyl)-1-piperazinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 . This indicates that the compound contains a piperazine ring, which is substituted with a chlorosulfonyl group and a tert-butyl carboxylate group .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

Organische Synthese

TBCP ist eine vielseitige organische Schwefelverbindung, die eine entscheidende Rolle in der organischen Synthese spielt. Es wird üblicherweise in Reaktionen wie nukleophiler Substitution verwendet, bei denen es als Abgangsgruppe oder Elektrophil fungieren kann, um verschiedene funktionelle Gruppen in organische Moleküle einzuführen . Diese Reaktion ist fundamental für die Herstellung einer Vielzahl komplexer organischer Verbindungen.

Medizinische Chemie

In der medizinischen Chemie dient TBCP als Baustein für die Synthese potenziell pharmakologisch aktiver Moleküle. Seine Struktur ist geeignet, um Piperazinderivate zu bilden, die einen Kernbestandteil vieler Medikamente darstellen, die Erkrankungen von psychischen Störungen bis hin zu Infektionskrankheiten behandeln .

Entwicklung von Antibiotika

TBCP-Derivate wurden auf ihre antibakterielle Aktivität untersucht. Sie haben Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien gezeigt, wie z. B. Staphylococcus aureus und Escherichia coli. Dies macht TBCP zu einem wertvollen Ausgangsmaterial bei der Entwicklung neuer antibakterieller Wirkstoffe .

Friedel-Crafts-Alkylierungsreaktionen

Die Verbindung wird auch in Friedel-Crafts-Alkylierungsreaktionen eingesetzt, einem Verfahren zur Anlagerung von Alkylgruppen an ein aromatisches System. Diese Reaktion ist bedeutsam bei der Synthese verschiedener aromatischer Verbindungen, die Anwendung in Farbstoffen, Duftstoffen und Pharmazeutika finden .

Michael-Additionsreaktionen

TBCP wird in Michael-Additionsreaktionen eingesetzt, einem Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Reaktion ist besonders nützlich bei der Herstellung komplexer organischer Verbindungen mit mehreren Stereozentren, die wichtig für die Synthese von Naturstoffen und Pharmazeutika sind .

Safety and Hazards

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Wirkmechanismus

Target of Action

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is an organosulfur compound

Mode of Action

It’s known that organosulfur compounds can participate in various reactions, including nucleophilic substitution, friedel-crafts alkylation, and michael addition .

Pharmacokinetics

The compound’s physical properties such as its melting point (82°c to 87°c) and its form (white to pale yellow powder) suggest that it may have certain bioavailability characteristics .

Biochemische Analyse

Biochemical Properties

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating nucleophilic substitution reactions. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For instance, it can react with amino groups on proteins, potentially affecting their activity and stability .

Cellular Effects

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate influences various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in protein activity, which can disrupt normal cellular processes and lead to changes in cell behavior .

Molecular Mechanism

At the molecular level, Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate exerts its effects through covalent modification of biomolecules. The chlorosulfonyl group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This modification can result in changes in gene expression by altering the activity of transcription factors or other regulatory proteins. The compound’s ability to form covalent bonds with biomolecules is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained modifications to cellular proteins, potentially leading to chronic changes in cell behavior .

Dosage Effects in Animal Models

The effects of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced effects, including toxicity. Studies have shown that high doses of the compound can cause adverse effects, such as tissue damage and organ dysfunction. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .

Metabolic Pathways

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is involved in several metabolic pathways. The compound can be metabolized by enzymes that catalyze the breakdown of organosulfur compounds. These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall activity and efficacy, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within cells, where it can exert its effects. The compound’s localization can impact its activity and function, as well as its interactions with other biomolecules .

Eigenschaften

IUPAC Name |

tert-butyl 4-chlorosulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEMWUYNUIKMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628886 | |

| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162046-65-3 | |

| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)